4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a butoxy group and a benzoxazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.
4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propionamide: This compound has a propionamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a butoxy group and a benzoxazole moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-5-13-30-22-11-9-19(10-12-22)25(29)27-21-8-6-7-20(16-21)26-28-23-15-17(2)14-18(3)24(23)31-26/h6-12,14-16H,4-5,13H2,1-3H3,(H,27,29) |
InChI Key |
CVMYMRGVRPKNED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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